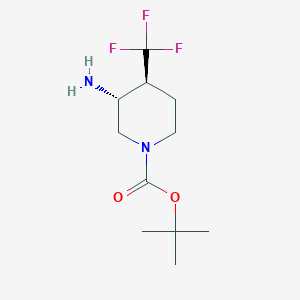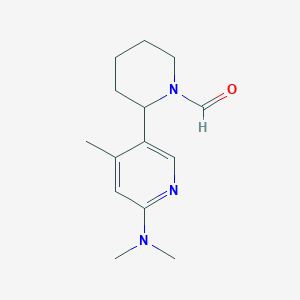
1-Piperazinebutanamine, 4-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinebutanamine, 4-(3-methylphenyl)- is a chemical compound with the molecular formula C15H25N3 and a molecular weight of 247.38 It is known for its unique structure, which includes a piperazine ring and a butanamine chain attached to a 3-methylphenyl group
Méthodes De Préparation
The synthesis of 1-Piperazinebutanamine, 4-(3-methylphenyl)- involves several steps. One common synthetic route includes the reaction of piperazine with 4-chlorobutanamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methylphenylboronic acid under Suzuki coupling conditions to yield the final product. The reaction conditions typically involve the use of palladium catalysts and an inert atmosphere to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-Piperazinebutanamine, 4-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butanamine chain, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
1-Piperazinebutanamine, 4-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-Piperazinebutanamine, 4-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Piperazinebutanamine, 4-(3-methylphenyl)- can be compared with other similar compounds, such as:
1-Piperazineethanamine, 4-(3-methylphenyl)-: This compound has a shorter ethanamine chain, which may result in different chemical and biological properties.
1-Piperazinepropanamine, 4-(3-methylphenyl)-: With a propanamine chain, this compound may exhibit intermediate properties between the ethanamine and butanamine derivatives.
1-Piperazinebutanamine, 4-(4-methylphenyl)-: The position of the methyl group on the phenyl ring can significantly impact the compound’s reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H25N3 |
|---|---|
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
4-(3-methylphenyl)-1-piperazin-1-ylbutan-1-amine |
InChI |
InChI=1S/C15H25N3/c1-13-4-2-5-14(12-13)6-3-7-15(16)18-10-8-17-9-11-18/h2,4-5,12,15,17H,3,6-11,16H2,1H3 |
Clé InChI |
FFNUVZUOCAJMMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CCCC(N)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-](/img/structure/B11821391.png)
![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)








![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B11821443.png)
![N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11821457.png)
